molecular formula C15H21BO4 B582214 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257648-34-2

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B582214
M. Wt: 276.139
InChI Key: SVIZIDROXRZRQS-UHFFFAOYSA-N
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Description

The compound “2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound that contains a dioxolane ring and a dioxaborolane ring . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . Dioxaborolane rings are commonly found in boronic esters, which are used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxolane and dioxaborolane rings in separate steps. Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of dioxaborolane rings typically involves the reaction of boronic acids with diols .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the dioxolane and dioxaborolane rings, as well as the phenyl group and the tetramethyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the dioxolane and dioxaborolane rings. Dioxolanes can undergo a variety of reactions, including acid-catalyzed ring opening . Dioxaborolane rings can react with amines to form boronic amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the dioxolane and dioxaborolane rings, as well as the phenyl and tetramethyl groups . These properties could include the compound’s solubility, boiling point, melting point, and reactivity .

Scientific Research Applications

  • Enhanced Brightness Emission-Tuned Nanoparticles : This compound was used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles with high fluorescence emission. These nanoparticles, due to their stable and bright fluorescence, have potential applications in bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Ortho-Modified Derivatives : The compound was synthesized as part of a study on derivatives that show inhibitory activity against serine proteases, indicating potential applications in therapeutic and medicinal chemistry (Spencer et al., 2002).

  • Synthesis and Molecular Structure Analysis : The compound was prepared and characterized by X-ray diffraction studies, contributing to a better understanding of its molecular structure and potential interactions in chemical processes (Coombs et al., 2006).

  • Density Functional Theory (DFT) Studies : DFT was used to analyze the molecular structures of similar compounds, providing insights into their physicochemical properties and potential applications in materials science (Huang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure and potential harm .

properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-7,10,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZIDROXRZRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746274
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1257648-34-2
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AN Baumann, F Schüppel, M Eisold… - The Journal of …, 2018 - ACS Publications
An original oxidative ring contraction of easily accessible cyclobutene derivatives for the selective formation of cyclopropylketones (CPKs) under atmospheric conditions is reported. …
Number of citations: 16 pubs.acs.org

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